molecular formula C18H16N2O4S B3490812 methyl (3-{[(2-furylmethyl)amino]carbonyl}-4-phenyl-2-thienyl)carbamate

methyl (3-{[(2-furylmethyl)amino]carbonyl}-4-phenyl-2-thienyl)carbamate

Cat. No.: B3490812
M. Wt: 356.4 g/mol
InChI Key: UYENMFISGGGXJV-UHFFFAOYSA-N
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Description

Carbamates are a category of organic compounds that are formally derived from carbamic acid (NH2COOH). The general formula for carbamates is R2NC(O)OR, where R can be any organic functional group .


Synthesis Analysis

Carbamates can be synthesized through several methods. One common method involves the reaction of amines with carbon dioxide to form carbamates. This reaction can be facilitated by cesium carbonate and TBAI . Another method involves the reaction of carbamoyl chlorides with alcohols .


Molecular Structure Analysis

The molecular structure of a carbamate consists of a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon atom .


Chemical Reactions Analysis

Carbamates can undergo a variety of chemical reactions. For example, they can be formed from the Curtius rearrangement, where isocyanates formed are reacted with an alcohol . They can also be formed from the reaction of amines with alkoxycarbonyl radicals generated from carbazates .


Physical and Chemical Properties Analysis

The physical and chemical properties of carbamates can vary widely depending on their specific structure. Some general properties include stability (many carbamate esters and salts are stable), reactivity (they can react with a variety of other compounds), and solubility (some carbamates are soluble in water) .

Mechanism of Action

The mechanism of action of carbamates depends on their specific structure and the context in which they are used. For example, some carbamates are used as insecticides and work by inhibiting the enzyme acetylcholinesterase, disrupting nerve signal transmission in insects .

Safety and Hazards

The safety and hazards associated with carbamates also depend on their specific structure. Some carbamates are toxic and can pose health risks if ingested or inhaled .

Future Directions

The future directions for research and development of carbamates could involve exploring new synthesis methods, investigating new applications, and studying the environmental and health impacts of these compounds .

Properties

IUPAC Name

methyl N-[3-(furan-2-ylmethylcarbamoyl)-4-phenylthiophen-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c1-23-18(22)20-17-15(16(21)19-10-13-8-5-9-24-13)14(11-25-17)12-6-3-2-4-7-12/h2-9,11H,10H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYENMFISGGGXJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=C(C(=CS1)C2=CC=CC=C2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl (3-{[(2-furylmethyl)amino]carbonyl}-4-phenyl-2-thienyl)carbamate
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methyl (3-{[(2-furylmethyl)amino]carbonyl}-4-phenyl-2-thienyl)carbamate
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methyl (3-{[(2-furylmethyl)amino]carbonyl}-4-phenyl-2-thienyl)carbamate
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methyl (3-{[(2-furylmethyl)amino]carbonyl}-4-phenyl-2-thienyl)carbamate
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methyl (3-{[(2-furylmethyl)amino]carbonyl}-4-phenyl-2-thienyl)carbamate
Reactant of Route 6
methyl (3-{[(2-furylmethyl)amino]carbonyl}-4-phenyl-2-thienyl)carbamate

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